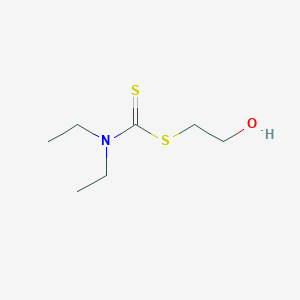
2-Hydroxyethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl diethylcarbamodithioate is an organosulfur compound with the chemical formula C7H15NOS2. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a chelating agent and has significant roles in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} ] This reaction yields sodium diethylcarbamodithioate, which can then be reacted with 2-chloroethanol to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
2-Hydroxyethyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl diethylcarbamodithioate involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial applications. The compound binds to metal ions through its sulfur atoms, forming stable complexes that can be used in various reactions and processes.
Comparison with Similar Compounds
- Sodium diethylcarbamodithioate
- Diethylamine
- Carbon disulfide
Comparison: 2-Hydroxyethyl diethylcarbamodithioate is unique due to the presence of the hydroxyl group, which enhances its reactivity and versatility in chemical reactions. Compared to sodium diethylcarbamodithioate, it offers additional functional groups that can participate in further chemical modifications, making it more valuable in complex synthetic pathways.
Properties
CAS No. |
5347-18-2 |
|---|---|
Molecular Formula |
C7H15NOS2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
2-hydroxyethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15NOS2/c1-3-8(4-2)7(10)11-6-5-9/h9H,3-6H2,1-2H3 |
InChI Key |
KEYLKRQZGDXERN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















